Cas no 294-42-8 (Azacycloundecane)
Azacycloundecane Chemical and Physical Properties
Names and Identifiers
-
- Azacycloundecane
- 294-42-8
- EN300-6482879
- DTXSID20593540
- SCHEMBL13679
- azacycloundecan
-
- Inchi: 1S/C10H21N/c1-2-4-6-8-10-11-9-7-5-3-1/h11H,1-10H2
- InChI Key: UOIGOLSKSFDTHJ-UHFFFAOYSA-N
- SMILES: N1CCCCCCCCCC1
Computed Properties
- Exact Mass: 155.167399674g/mol
- Monoisotopic Mass: 155.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 70.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12Ų
Azacycloundecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6482879-0.05g |
azacycloundecane |
294-42-8 | 95% | 0.05g |
$226.0 | 2023-05-26 | |
| Enamine | EN300-6482879-0.1g |
azacycloundecane |
294-42-8 | 95% | 0.1g |
$337.0 | 2023-05-26 | |
| Enamine | EN300-6482879-0.25g |
azacycloundecane |
294-42-8 | 95% | 0.25g |
$481.0 | 2023-05-26 | |
| Enamine | EN300-6482879-0.5g |
azacycloundecane |
294-42-8 | 95% | 0.5g |
$758.0 | 2023-05-26 | |
| Enamine | EN300-6482879-1.0g |
azacycloundecane |
294-42-8 | 95% | 1g |
$971.0 | 2023-05-26 | |
| Enamine | EN300-6482879-2.5g |
azacycloundecane |
294-42-8 | 95% | 2.5g |
$1903.0 | 2023-05-26 | |
| Enamine | EN300-6482879-5.0g |
azacycloundecane |
294-42-8 | 95% | 5g |
$2816.0 | 2023-05-26 | |
| Enamine | EN300-6482879-10.0g |
azacycloundecane |
294-42-8 | 95% | 10g |
$4176.0 | 2023-05-26 | |
| A2B Chem LLC | AB37538-2.5g |
azacycloundecane |
294-42-8 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
| A2B Chem LLC | AB37538-5g |
azacycloundecane |
294-42-8 | 95% | 5g |
$3000.00 | 2024-04-20 |
Azacycloundecane Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Azacycloundecane
Recent Advances in Azacycloundecane (294-42-8) Research: A Comprehensive Review
Azacycloundecane (CAS: 294-42-8), a nitrogen-containing heterocyclic compound, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This medium-sized ring structure exhibits unique conformational flexibility and binding properties, making it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of Azacycloundecane derivatives as selective inhibitors of protein-protein interactions (PPIs) in oncology targets. The research team utilized structure-based drug design to optimize the compound's pharmacophore, achieving nanomolar affinity for the MDM2-p53 interaction site. This breakthrough suggests potential applications in p53-dependent cancer therapies, with improved metabolic stability compared to previous generation inhibitors.
In antimicrobial research, Azacycloundecane-based compounds have shown remarkable activity against drug-resistant bacterial strains. A recent Nature Communications article (2024) reported a series of Azacycloundecane derivatives with potent activity against ESKAPE pathogens, particularly showing >90% inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) at concentrations below 2 μM. The mechanism appears to involve disruption of bacterial quorum sensing pathways, offering a novel approach to combat antibiotic resistance.
Pharmacokinetic studies of Azacycloundecane derivatives have revealed interesting properties. Research published in Drug Metabolism and Disposition (2023) demonstrated that certain structural modifications to the Azacycloundecane core can significantly improve oral bioavailability while maintaining favorable safety profiles. These findings are particularly relevant for CNS drug development, where the compound's ability to cross the blood-brain barrier has been confirmed through advanced PET imaging studies.
The synthetic chemistry of Azacycloundecane has also seen significant advancements. A recent ACS Catalysis paper (2024) described an innovative asymmetric synthesis route for enantiomerically pure Azacycloundecane derivatives using organocatalysis. This method offers improved yields (up to 85%) and excellent enantioselectivity (>99% ee), addressing previous challenges in the stereoselective preparation of these compounds. The developed methodology is expected to facilitate more efficient production of chiral Azacycloundecane-based drug candidates.
Looking forward, the versatility of the Azacycloundecane scaffold continues to inspire new research directions. Current clinical trials include an Azacycloundecane-containing small molecule for Parkinson's disease (Phase II) and another for triple-negative breast cancer (Phase I). The compound's unique combination of structural features - including its balanced lipophilicity, hydrogen bonding capacity, and conformational flexibility - positions it as a valuable tool in modern medicinal chemistry. Future research directions may explore its application in PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities.
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